3-Methylcyclopentane-1,2-dione-d6
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Overview
Description
3-Methylcyclopentane-1,2-dione-d6 is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. Deuterated compounds are often used in scientific research due to their unique properties, such as stability and the ability to act as tracers in various chemical processes .
Preparation Methods
The synthesis of 3-Methylcyclopentane-1,2-dione-d6 involves several steps. One common method includes the preparation of 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione, followed by the formation of 2-Methylcyclopentane-1,3,5-trione hydrate . The process typically involves the use of sodium ethoxide, absolute ethanol, diethyl oxalate, and 2-butanone . The reaction conditions include cooling, stirring, and refluxing at specific temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
3-Methylcyclopentane-1,2-dione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methylcyclopentane-1,2-dione-d6 has numerous applications in scientific research. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantifying chemical reactions . In biology, it can be used to study metabolic pathways and enzyme mechanisms . In medicine, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic and metabolic profiles of drugs . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Methylcyclopentane-1,2-dione-d6 involves its interaction with molecular targets and pathways. As a deuterated compound, it can affect the rate of chemical reactions by altering the kinetic isotope effect . This can lead to changes in the metabolic and pharmacokinetic profiles of drugs that incorporate deuterium . The specific molecular targets and pathways depend on the context of its use, such as enzyme interactions in biological systems .
Comparison with Similar Compounds
3-Methylcyclopentane-1,2-dione-d6 can be compared with other similar compounds, such as 3-Methyl-1,2-cyclopentanedione and 2-Methylcyclopentane-1,3-dione . While these compounds share structural similarities, the presence of deuterium in this compound makes it unique. Deuterium substitution can enhance the stability and alter the reaction kinetics of the compound, making it valuable for specific research applications . Other similar compounds include 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one and 2-Hydroxy-3-methyl-2-cyclopenten-1-one .
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
3,3,5-trideuterio-5-(trideuteriomethyl)cyclopentane-1,2-dione |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3/i1D3,3D2,4D |
InChI Key |
OACYKCIZDVVNJL-ZZNHVBHDSA-N |
Isomeric SMILES |
[2H]C1(CC(C(=O)C1=O)([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCC(=O)C1=O |
Origin of Product |
United States |
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